

# Application Notes and Protocols: Indium Triiodide as a Lewis Acid Catalyst

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## Compound of Interest

Compound Name: *Indium triiodide*

Cat. No.: B076962

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## Introduction

Indium(III) halides have garnered significant attention as versatile and water-tolerant Lewis acid catalysts in a myriad of organic transformations. Among them, **Indium triiodide** ( $\text{InI}_3$ ) often exhibits unique catalytic activity due to the soft nature of the iodide anion, which influences the Lewis acidity of the indium center.<sup>[1]</sup> These application notes provide an overview of the use of  $\text{InI}_3$  as a catalyst in several key organic reactions, complete with detailed experimental protocols and quantitative data to facilitate their application in research and development.  $\text{InI}_3$  has been reported as a useful catalyst for a broad range of carbon-carbon and carbon-heteroatom bond formation reactions, including hydrofunctionalization, enyne cycloisomerization, and related reactions.<sup>[1]</sup>

## Cascade Cycloisomerization of Aryl 1,5-Enynes

The  $\text{InI}_3$ -catalyzed cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles provides an efficient route to complex tricyclic frameworks.<sup>[2]</sup> This reaction proceeds under mild conditions with high regio- and stereoselectivity.<sup>[2]</sup>

## Quantitative Data

Entry	Substrate (Aryl 1,5-Enyne)	Catalyst Loading (mol%)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	(E)-N-(4-methoxybenzyl)-N-(3-phenylpent-1-en-4-yn-1-yl)-4-methylbenzenesulfonamide	5	Toluene	RT	5	trans-6a	86
2	(E)-N-(4-methoxybenzyl)-N-(3-(p-tolyl)pent-1-en-4-yn-1-yl)-4-methylbenzenesulfonamide	5	Toluene	RT	6	trans-6b	82
3	(E)-N-(5-bromo-3-phenylpent-1-en-4-yn-1-yl)-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide	5	Toluene	RT	5	trans-6c	76

nzenesulf  
onamide

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(Z)-N-(4-  
methoxy  
benzyl)-  
N-(3-  
phenylpe

4                   nt-1-en-    5                   Toluene    RT                   12                   cis-6a    64  
4-yn-1-  
yl)-4-  
methylbe  
nzenesulf  
onamide

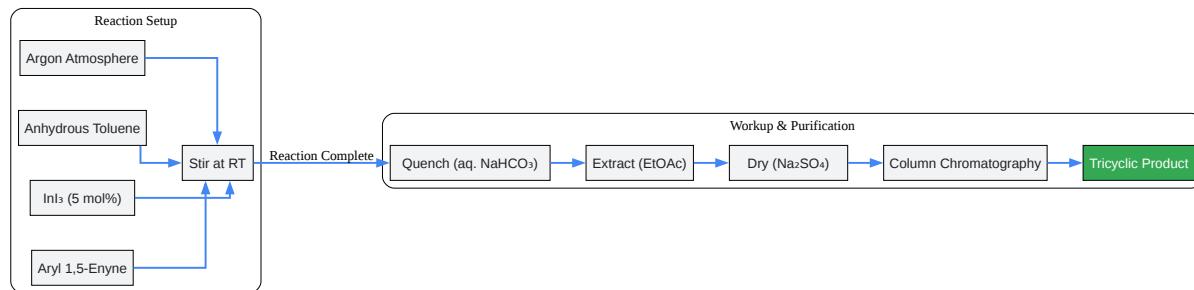
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## Experimental Protocol

General Procedure for the  $\text{InI}_3$ -Catalyzed Cascade Cycloisomerization:[2]

- To a solution of the aryl 1,5-ynene (0.2 mmol) in anhydrous toluene (2 mL) under an argon atmosphere, add **Indium triiodide** ( $\text{InI}_3$ , 5 mol%, 0.01 mmol, 5.0 mg).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of  $\text{NaHCO}_3$  (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine (10 mL), dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired tricyclic product.

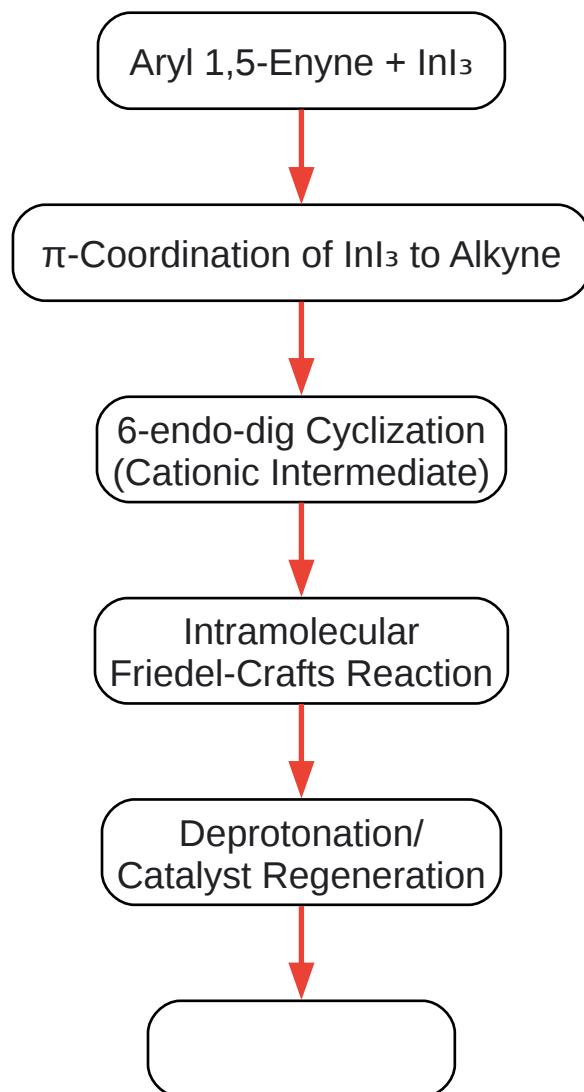
## Reaction Workflow

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Caption: Experimental workflow for the  $\text{InI}_3$ -catalyzed cascade cycloisomerization.

## Signaling Pathway (Proposed Mechanism)

The reaction is proposed to proceed through an initial  $\pi$ -activation of the alkyne by the Lewis acidic  $\text{InI}_3$ , followed by a 6-endo-dig cyclization and subsequent intramolecular Friedel-Crafts-type reaction.[2]



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Caption: Proposed mechanism for the InI<sub>3</sub>-catalyzed cascade cycloisomerization.

## Synthesis of Thioethers from Alkyl Acetates and Thiosilanes

**Indium triiodide** catalyzes the direct coupling of alkyl acetates with thiosilanes to afford a wide range of thioethers. This method is notable for its use of stable and readily available alkyl acetates as alkylating agents.[3]

## Quantitative Data

Entry	Alkyl Acetate	Thiosilane	Catalyst Loading (mol%)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	Benzyl acetate	PhSSiMe <sub>3</sub>	5	1,2-Dichloroethane	80	2	Benzyl phenyl sulfide	95
2	c-Hexyl acetate	PhSSiMe <sub>3</sub>	10	1,2-Dichloroethane	80	24	Cyclohexyl phenyl sulfide	75
3	tert-Butyl acetate	PhSSiMe <sub>3</sub>	10	1,2-Dichloroethane	80	1	tert-Butyl phenyl sulfide	98
4	1-Octyl acetate	PhSSiMe <sub>3</sub>	10	1,2-Dichloroethane	80	24	1-Octyl phenyl sulfide	68

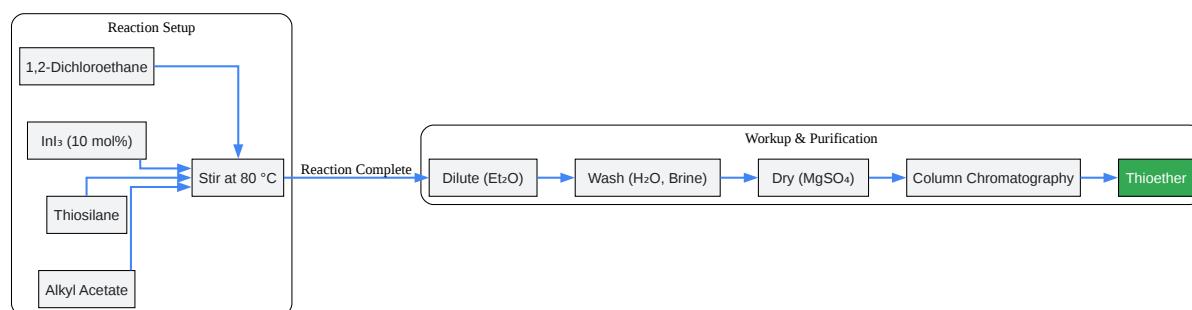
## Experimental Protocol

General Procedure for the  $\text{InI}_3$ -Catalyzed Synthesis of Thioethers:[3]

- To a mixture of the alkyl acetate (0.5 mmol) and the thiosilane (0.6 mmol) in 1,2-dichloroethane (1.0 mL) under a nitrogen atmosphere, add **Indium triiodide** ( $\text{InI}_3$ , 10 mol%, 0.05 mmol, 24.8 mg).
- Stir the reaction mixture at 80 °C.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (10 mL).

- Wash the mixture with water (2 x 5 mL) and brine (5 mL).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to give the corresponding thioether.

## Reaction Workflow



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Caption: Experimental workflow for the  $\text{InI}_3$ -catalyzed synthesis of thioethers.

## Reductive Functionalization of Amides

$\text{InI}_3$  catalyzes the deoxygenative functionalization of N-sulfonyl amides with organosilicon nucleophiles in the presence of a hydrosilane. This one-pot reaction provides access to  $\alpha$ -cyanoamines and  $\beta$ -aminocarbonyl compounds.[4]

## Quantitative Data

Entry	N-Sulfonyl Amide	Organosilicon Conjugate Nucleophile	Hydrosilane	Catalyst Loading (mol %)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	N-Benzyl-p-toluenesulfonyl amide	TMSCN	PhSiH <sub>3</sub>	5	Toluene	50	24	α-Cyano- <i>N</i> -(p-tolylsulfonyl)benzylamine	89
2	N-Butyryl-p-toluenesulfonyl amide	TMSCN	PhSiH <sub>3</sub>	5	Toluene	50	24	α-Cyano- <i>N</i> -(p-tolylsulfonyl)butylamine	76
3	N-Benzyl-p-toluenesulfonyl amide	1-(Trimethylsilyloxy)cyclohexene	PhSiH <sub>3</sub>	5	Toluene	50	24	2-( <i>N</i> -Benzyl- <i>N</i> -(p-tolylsulfonyl)amino)cyclohexan-1-one	85

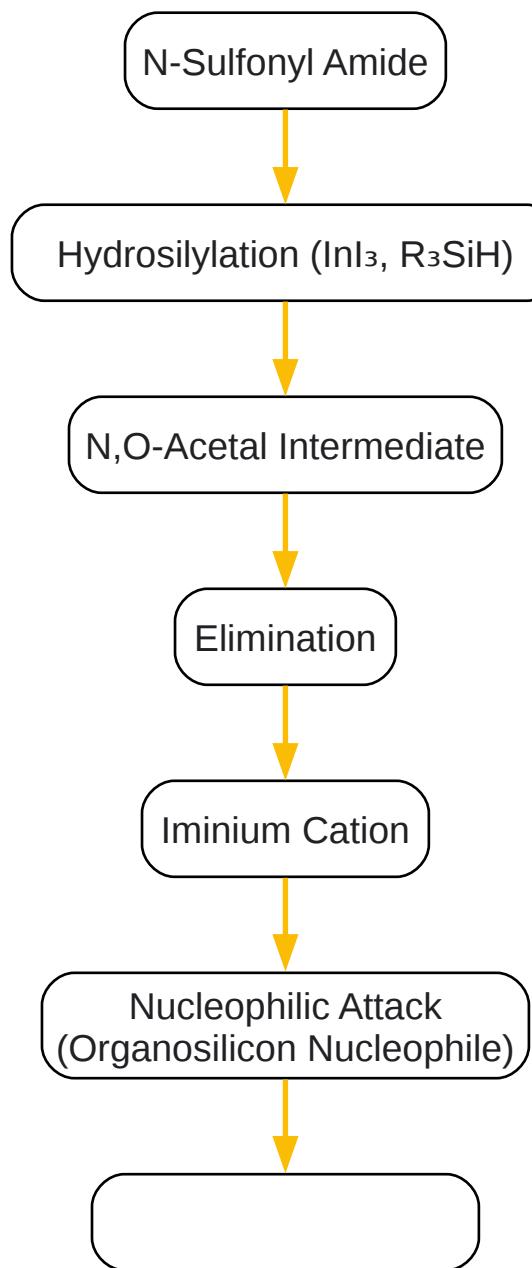
## Experimental Protocol

General Procedure for the InI<sub>3</sub>-Catalyzed Reductive Functionalization of Amides:[4]

- To a solution of the N-sulfonyl amide (0.3 mmol) in toluene (1.5 mL) under an argon atmosphere, add the organosilicon nucleophile (0.45 mmol) and phenylsilane ( $\text{PhSiH}_3$ , 0.6 mmol).
- Add **Indium triiodide** ( $\text{InI}_3$ , 5 mol%, 0.015 mmol, 7.4 mg) to the mixture.
- Stir the reaction mixture at 50 °C.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of  $\text{NaHCO}_3$  (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized amine.

## Reaction Mechanism

The proposed mechanism involves the hydrosilylation of the amide to form an N,O-acetal intermediate, which then eliminates to generate an iminium cation. This cation is subsequently trapped by the organosilicon nucleophile.[\[4\]](#)



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